Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Synthesis
Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate serves as a crucial intermediate in the enantioselective synthesis of substituted pyrrolidines. Chung et al. (2005) developed a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, highlighting its role in producing chiral pyrrolidine derivatives with significant yield and enantiomeric excess (Chung et al., 2005). This method underscores the compound's utility in synthesizing chiral molecules, essential for various pharmaceutical applications.
Molecular Structure and Crystallography
The compound's versatility extends to its use in crystallographic studies. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a closely related compound, and characterized it through X-ray diffraction studies, emphasizing the significance of such derivatives in understanding molecular conformations and interactions (Naveen et al., 2007).
Drug Development and Pharmacology
While focusing on non-drug usage, it's worth noting the broader context of this compound derivatives in drug development. The compound's framework is instrumental in creating novel macrocyclic Tyk2 inhibitors, as demonstrated by Sasaki et al. (2020), who reported an efficient method for synthesizing highly functionalized 2-pyrrolidinone derivatives leading to the identification of potent and selective macrocyclic Tyk2 inhibitors (Sasaki et al., 2020). Although this is tangential to direct applications of this compound, it underscores the chemical's relevance in the broader scope of medical chemistry.
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBXZOFLWOERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679043 |
Source
|
Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-46-1 |
Source
|
Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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